REACTION_CXSMILES
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C(NC(C)C)(C)C.[Li]CCCC.[C:13]([CH:15]1[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16]1)#[N:14].Br[CH2:27][F:28]>C1COCC1>[C:13]([C:15]1([CH2:27][F:28])[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16]1)#[N:14]
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Name
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|
Quantity
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0.659 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
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Quantity
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2.92 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
|
0.5 g
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Type
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reactant
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Smiles
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C(#N)C1CN(C1)C(=O)OC(C)(C)C
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Name
|
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Quantity
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3 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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0.403 g
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Type
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reactant
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Smiles
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BrCF
|
Name
|
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Quantity
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5 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
for stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To an oven-dried 25 mL round bottom flask equipped
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Type
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STIRRING
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Details
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the solution was stirred at 0° C. for 30 min
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The solution was cooled to −78° C.
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Type
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STIRRING
|
Details
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the solution was stirred at −78° C. for 30 min
|
Duration
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30 min
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 30 min
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
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to warm to 25° C.
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Type
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STIRRING
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Details
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stirred for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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The reaction mixture was quenched at 0° C. with aqueous NH4Cl (5 mL)
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Type
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EXTRACTION
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Details
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extracted with DCM (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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The extracts were dried over Na2SO4
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Type
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CUSTOM
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Details
|
Purification by silica column chromatography (MeOH/DCM, 0-5%)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CN(C1)C(=O)OC(C)(C)C)CF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |